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dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloro-2,6-dimethylpyridine, a member of the highly functionalized pyridine family,
represents a significant building block for medicinal chemistry and materials science. The
pyridine scaffold is a "privileged structure” in drug discovery, appearing in numerous FDA-
approved pharmaceuticals due to its ability to engage in biologically relevant interactions and
its favorable physicochemical properties.[1][2] This guide provides a comprehensive analysis of
the molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine, delving into its computed
structural and electronic properties, anticipated spectroscopic signatures, and likely chemical
reactivity. We will explore a plausible synthetic pathway and discuss how its unique substitution
pattern—featuring both electron-donating methyl groups and electron-withdrawing chlorine
atoms—creates a versatile platform for the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-trichloro-2,6-lutidine, is a solid,
polychlorinated heterocyclic aromatic compound.[3] Its core structure consists of a pyridine ring
substituted with three chlorine atoms at the 3, 4, and 5 positions, and two methyl groups at the
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2 and 6 positions. This specific arrangement of substituents dictates its physical and chemical
behavior.

The fundamental identifiers and computed physicochemical properties are summarized below.
These values, primarily derived from computational models, provide a baseline for
understanding the molecule's behavior in various chemical environments.[4][5]

Property Value Source

3,4,5-trichloro-2,6-
IUPAC Name ) . [4]
dimethylpyridine

3,4,5-Trichloro-2,6-lutidine;
Synonyms 2,6-Dimethyl-3,4,5- [4]

trichloropyridine

CAS Number 28597-08-2 [4]
Molecular Formula C7HeCI3N [4]
Molecular Weight 210.49 g/mol [4]
Canonical SMILES EICl:C(C(:C(C(:Nl)C)CI)CI) [4]

OHVYZELVCDIERE-
InChIKey [4]
UHFFFAOYSA-N

Predicted LogP 3.54 [5]
Predicted Boiling Point 240.0 £ 35.0 °C at 760 mmHg [5]
Predicted Density 1.4 +0.1 g/cm3 [5]

Structural and Electronic Analysis (Theoretical)

While an experimental crystal structure is not publicly available, we can deduce significant
details about the molecule's geometry and electronic landscape through computational
modeling and an understanding of fundamental chemical principles.

Molecular Geometry
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The central pyridine ring is aromatic and therefore planar. The two methyl groups at the C2 and
C6 positions are sp? hybridized, while all ring atoms and the chlorine substituents are sp?2
hybridized. Due to steric hindrance between the bulky chlorine atoms and the adjacent methyl
groups, some out-of-plane torsion or slight bond angle distortions are expected to minimize
repulsive forces. The molecule possesses a C:z axis of symmetry passing through the nitrogen
atom and the C4-Cl bond, which renders the two methyl groups and the chlorine atoms at C3
and C5 chemically equivalent.

Electronic Effects of Substituents

The electronic character of the pyridine ring is significantly modulated by its substituents. This
interplay is critical for predicting the molecule's reactivity.

o Chlorine Atoms (CI): Act as electron-withdrawing groups through the inductive effect (-1) due
to their high electronegativity. They also possess lone pairs that can participate in resonance,
acting as weak electron-donating groups (+R). For halogens, the inductive effect typically
dominates, leading to a net deactivation of the aromatic ring towards electrophilic attack.

o Methyl Groups (CHs): Act as electron-donating groups through both induction (+l) and
hyperconjugation. They increase the electron density of the pyridine ring.

» Pyridine Nitrogen (N): The nitrogen atom is more electronegative than carbon and exerts a
strong electron-withdrawing inductive effect on the ring, making pyridine inherently less
reactive towards electrophiles than benzene.[6]

The combination of three strongly withdrawing chlorine atoms and the ring nitrogen makes the
carbon atoms of the pyridine ring significantly electron-deficient. This is partially offset by the
electron-donating methyl groups. This electronic profile makes the ring highly susceptible to
nucleophilic aromatic substitution (SNAr), a key reaction for its further functionalization.

Caption: Electronic influences on the 3,4,5-Trichloro-2,6-dimethylpyridine ring.

Anticipated Spectroscopic Signhatures

While published spectra for this specific molecule are not readily available, its key
spectroscopic features can be reliably predicted based on its symmetrical structure.
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e 1H NMR: Due to the molecule's symmetry, the two methyl groups at positions C2 and C6 are
chemically equivalent. Therefore, the proton NMR spectrum is expected to be very simple,
showing a single sharp singlet in the aliphatic region (likely ~2.5-2.8 ppm), integrating to 6
protons.

e 13C NMR: The symmetry of the molecule results in four distinct carbon environments. The
anticipated spectrum would show:

o One signal for the two equivalent methyl carbons (C2-CHs and C6-CHs).
o One signal for the two equivalent substituted carbons C2 and C6.

o One signal for the two equivalent chlorine-substituted carbons C3 and C5.
o One signal for the unique chlorine-substituted carbon C4.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) with a
characteristic isotopic pattern due to the presence of three chlorine atoms. The relative
intensities of the M, M+2, M+4, and M+6 peaks would reflect the natural abundance of 3>Cl
and 3’Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching
vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations
characteristic of the pyridine ring, and strong C-ClI stretching absorptions in the fingerprint
region.

Proposed Synthesis and Experimental Workflow

A direct and plausible route to 3,4,5-Trichloro-2,6-dimethylpyridine is the electrophilic
chlorination of the readily available starting material, 2,6-dimethylpyridine (2,6-lutidine). The
electron-donating methyl groups activate the ring towards substitution, although the inherent
electron-deficient nature of the pyridine ring requires forcing conditions.

Retrosynthetic Approach

The synthesis can be envisioned as the direct functionalization of the lutidine core.
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3,4,5-Trichloro-2,6-dimethylpyridine + 3 Cl2 (or other chlorinating agent)

irect Chlorination

2,6-Dimethylpyridine
(2,6-Lutidine)
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Caption: Retrosynthetic analysis for the target molecule.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for the chlorination of pyridine
derivatives.[7] Optimization would be required.

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet
tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a
gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine gas and HCI
byproduct.

Reaction: 2,6-dimethylpyridine (1.0 mole) is charged into the flask. The reaction is heated to
150-180 °C.

Chlorination: Chlorine gas is bubbled through the molten starting material at a controlled
rate. The reaction is highly exothermic and temperature should be carefully monitored. The
reaction is continued for several hours until GC-MS analysis of an aliquot shows
consumption of the starting material and intermediates.

Workup: After cooling to room temperature, the reaction mixture, which contains the desired
product and HCI salts, is cautiously neutralized with an aqueous solution of sodium
hydroxide or sodium carbonate.

Extraction: The neutralized mixture is extracted several times with a suitable organic solvent,
such as dichloromethane or diethyl ether. The organic layers are combined.
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 Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The crude solid product is then purified
by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation

to yield pure 3,4,5-Trichloro-2,6-dimethylpyridine.

Synthetic Workflow Diagram
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Caption: Proposed workflow for synthesis and purification.
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Chemical Reactivity and Applications in Drug
Discovery

The true value of 3,4,5-Trichloro-2,6-dimethylpyridine for medicinal chemists lies in its
potential for selective functionalization through nucleophilic aromatic substitution (SNAr). The
electron-deficient nature of the ring, enhanced by the three chlorine atoms, makes it an
excellent substrate for reactions with various nucleophiles.

o Site Selectivity: The chlorine at the C4 position is expected to be the most reactive towards
nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer
complex can be delocalized onto the electronegative ring nitrogen, which provides greater
stabilization compared to attack at C3 or C5.

o Versatile Derivatization: This reactivity allows for the strategic, and potentially sequential,
displacement of the chlorine atoms with a wide range of nucleophiles, including:

o O-nucleophiles: Alcohols and phenols to form ethers.

o N-nucleophiles: Amines (primary and secondary) to form substituted anilines, which are
common in bioactive molecules.

o S-nucleophiles: Thiols to form thioethers.

This capacity for diversification makes 3,4,5-Trichloro-2,6-dimethylpyridine a powerful
scaffold. A drug development professional could use this core to build a library of compounds
where different functional groups are systematically placed at the 3, 4, and 5 positions,
enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological
target. The methyl groups at C2 and C6 provide steric bulk and lipophilicity, which can be
crucial for tuning properties like metabolic stability and protein-binding interactions.[2]

Conclusion

3,4,5-Trichloro-2,6-dimethylpyridine is a structurally intriguing molecule whose full potential
Is yet to be explored in the literature. Its symmetrical, highly functionalized, and electron-
deficient pyridine core makes it an ideal candidate for synthetic exploitation. Based on
established chemical principles, its structure is readily predictable, and its reactivity is primed
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for diversification via nucleophilic aromatic substitution. For researchers in drug discovery, this
compound serves as a versatile and valuable scaffold, offering multiple handles for chemical
modification to generate novel molecules with tailored pharmacological profiles. Further
experimental validation of its synthesis, structure, and reactivity will undoubtedly cement its role
as a valuable tool in the chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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